molecular formula C8H18Cl2N2O4 B1221494 meso-gamma,gamma'-Diaminosuberic acid CAS No. 72955-63-6

meso-gamma,gamma'-Diaminosuberic acid

Cat. No.: B1221494
CAS No.: 72955-63-6
M. Wt: 277.14 g/mol
InChI Key: BTRJVVLNWIJONL-RUTFAPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meso-gamma,gamma'-Diaminosuberic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2O4 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Applications

Meso-gamma,gamma'-Diaminosuberic acid has been studied for its role as a glutamate receptor blocker. Research indicates that it can modulate synaptic transmission by blocking excitatory amino acid receptors, particularly in crustacean motoneurons.

  • Mechanism of Action : Meso-di-GABA acts primarily on non-synaptic receptors, leading to the depression or blockage of excitatory junction potentials. This effect can be significant in understanding neuromuscular transmission and potential treatments for excitotoxicity in neurodegenerative diseases .
  • Experimental Findings : In experiments, bath application of meso-di-GABA has shown to either increase or decrease membrane resistance depending on temperature, indicating its potential utility in studying temperature effects on synaptic transmission .

Biochemical Synthesis

This compound plays a crucial role in the synthesis of various compounds in organic chemistry.

  • Synthesis Pathways : It has been utilized in ring-closure metathesis reactions, demonstrating its versatility as a building block for more complex organic molecules. This includes the synthesis of derivatives that can be further functionalized for diverse applications .
  • Research Significance : The ability to synthesize derivatives of meso-di-GABA expands its applicability in drug design and development, particularly for compounds targeting neurological pathways .

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly in the context of neurological disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
NeuropharmacologyGlutamate receptor blockingModulates synaptic transmission
Biochemical SynthesisBuilding block for organic compoundsUsed in ring-closure metathesis
Therapeutic PotentialTreatment for neurological disordersImplications for epilepsy and neuroprotection

Properties

CAS No.

72955-63-6

Molecular Formula

C8H18Cl2N2O4

Molecular Weight

277.14 g/mol

IUPAC Name

(4R,5S)-4,5-diaminooctanedioic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O4.2ClH/c9-5(1-3-7(11)12)6(10)2-4-8(13)14;;/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H/t5-,6+;;

InChI Key

BTRJVVLNWIJONL-RUTFAPCESA-N

SMILES

C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl

Isomeric SMILES

C(CC(=O)O)[C@H]([C@H](CCC(=O)O)N)N.Cl.Cl

Canonical SMILES

C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl

Key on ui other cas no.

72955-63-6

Synonyms

meso-di-GABA
meso-gamma,gamma'-diaminosuberic acid

Origin of Product

United States

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